molecular formula C16H23I3N2O5 B13337355 N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide

N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide

Cat. No.: B13337355
M. Wt: 704.08 g/mol
InChI Key: BQYGQRWZMJTCJE-UHFFFAOYSA-N
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Description

N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide is a complex organic compound that features multiple functional groups, including hydroxyl, amino, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide likely involves multiple steps, including:

    Iodination: Introduction of iodine atoms to the phenyl ring.

    Amidation: Formation of the acetamide group.

    Hydroxylation: Introduction of hydroxyl groups.

    Amine Functionalization: Addition of bis(2-hydroxyethyl)amino groups.

Industrial Production Methods

Industrial production methods would involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: The compound can be reduced to remove iodine atoms or reduce carbonyl groups.

    Substitution: The iodine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deiodinated compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Medical Imaging: Potential use as a contrast agent in radiology due to the presence of iodine atoms.

    Drug Development: Investigated for its potential therapeutic effects.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide would depend on its specific application. In medical imaging, the iodine atoms enhance contrast by absorbing X-rays. In biochemical studies, the compound may interact with specific enzymes or receptors, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Iodinated Contrast Agents: Compounds like iohexol and iopamidol, which are used in medical imaging.

    Hydroxylated Amines: Compounds with similar functional groups used in biochemical research.

Uniqueness

N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide is unique due to its specific combination of functional groups and iodine atoms, which may confer unique properties in its applications.

Properties

Molecular Formula

C16H23I3N2O5

Molecular Weight

704.08 g/mol

IUPAC Name

N-[3-[[bis(2-hydroxyethyl)amino]methyl]-2,4,6-triiodophenyl]-N-(2,3-dihydroxypropyl)acetamide

InChI

InChI=1S/C16H23I3N2O5/c1-10(25)21(7-11(26)9-24)16-14(18)6-13(17)12(15(16)19)8-20(2-4-22)3-5-23/h6,11,22-24,26H,2-5,7-9H2,1H3

InChI Key

BQYGQRWZMJTCJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C=C(C(=C1I)CN(CCO)CCO)I)I

Origin of Product

United States

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